
2-(Bis(2-chloroethyl)amino)-3-ethyl-1,3,2-oxazaphospholidine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-3-ethyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in a single reaction vessel . The process is carried out in an inert aprotic organic solvent, with the mixture being cooled to a temperature range of -15 to -10°C. The solution of 3-aminopropan-1-ol and the first portion of the auxiliary base is added slowly, followed by the second portion of the auxiliary base to bind the HCl released during the cyclization reaction . The reaction mixture is then stirred at 15 to 20°C for 5 to 25 hours, and the temperature is gradually increased to 20 to 40°C until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent addition rates, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Cyclophosphamide is oxidized in the liver to form the active metabolite aldophosphamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.
Major Products Formed
The major products formed from these reactions include aldophosphamide, which is further metabolized to phosphoramide mustard and acrolein . These metabolites are responsible for the compound’s cytotoxic effects .
科学的研究の応用
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylating agents and their mechanisms.
Biology: Employed in research on DNA cross-linking and repair mechanisms.
Medicine: Widely used in cancer chemotherapy for treating various malignancies.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.
作用機序
Cyclophosphamide exerts its effects through the formation of cross-links in DNA, which prevents cell division and leads to cell death . The compound is metabolized in the liver to form aldophosphamide, which is then converted to the active metabolites phosphoramide mustard and acrolein . These metabolites alkylate DNA, causing strand breakage and apoptosis .
類似化合物との比較
Similar Compounds
Ifosfamide: Another nitrogen mustard alkylating agent with a similar mechanism of action.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted delivery of the active metabolites . This property makes it a versatile and widely used chemotherapeutic agent .
特性
CAS番号 |
78219-82-6 |
|---|---|
分子式 |
C8H17Cl2N2O2P |
分子量 |
275.11 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-3-ethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-11-7-8-14-15(11,13)12(5-3-9)6-4-10/h2-8H2,1H3 |
InChIキー |
LTLZMCKIUDWOSZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCOP1(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


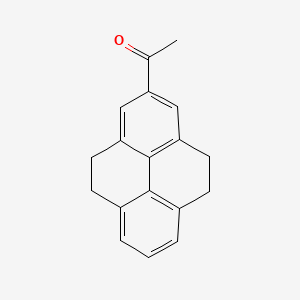
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
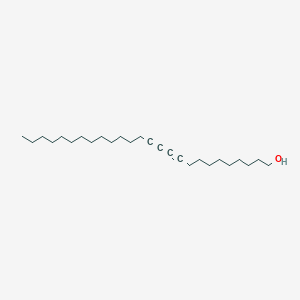

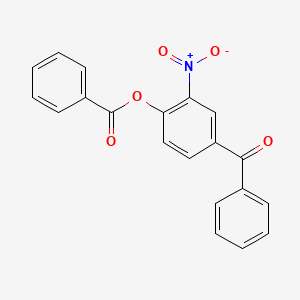
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
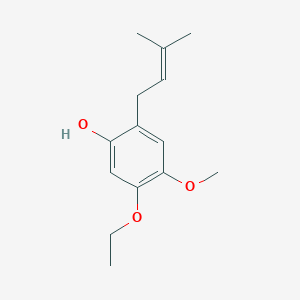
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

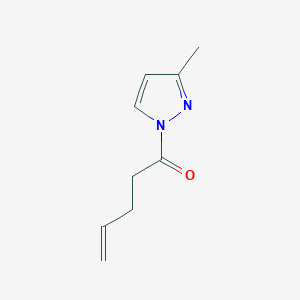
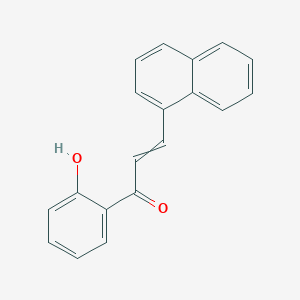
![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
